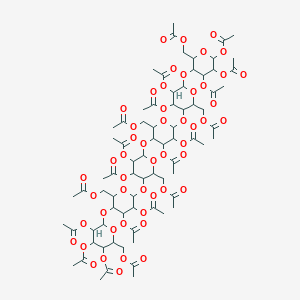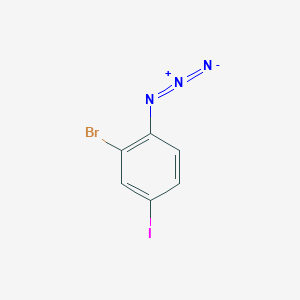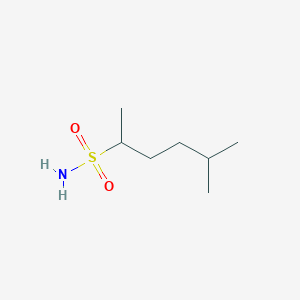
5-Methylhexane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexane-2-sulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2). This compound has the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . Sulfonamides have been widely studied due to their diverse biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 5-Methylhexane-2-sulfonamide, the synthesis typically involves the reaction of 5-methylhexane-2-amine with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as iodine-mediated amination of sodium sulfinates, have been developed to provide a more sustainable approach to sulfonamide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylhexane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylhexane-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used to introduce the sulfonamide functional group into target compounds .
Biology and Medicine: Sulfonamides, including this compound, have been studied for their antibacterial and antiviral properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication . Additionally, sulfonamides have shown potential in treating various medical conditions, including hypertension, diabetes, and cancer .
Industry: In the industrial sector, sulfonamides are used in the production of herbicides, pesticides, and dyes. They also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the formation of folic acid, which is necessary for DNA synthesis and cell division in bacteria . This leads to the bacteriostatic effect, where the growth and multiplication of bacteria are inhibited .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antibiotic with a broader spectrum of activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: 5-Methylhexane-2-sulfonamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different solubility and reactivity compared to other sulfonamides.
Eigenschaften
Molekularformel |
C7H17NO2S |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
5-methylhexane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |
InChI-Schlüssel |
YJUGNZVQEZBSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


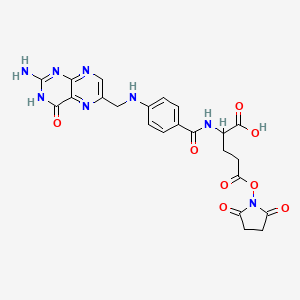
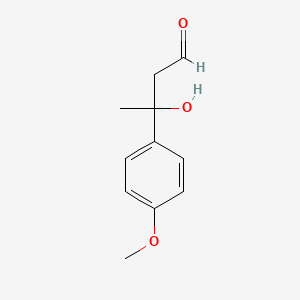
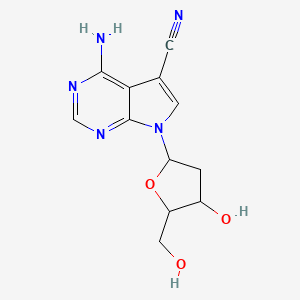


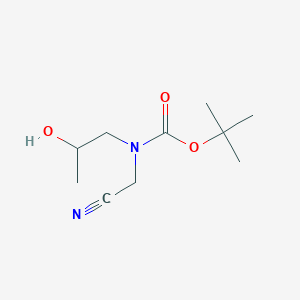

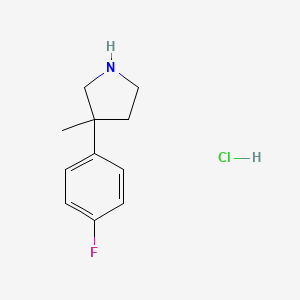
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
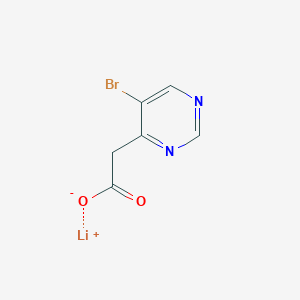
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
